molecular formula C20H19N5O2 B11016065 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11016065
M. Wt: 361.4 g/mol
InChI Key: KWLWOIKZHJRVTE-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a benzotriazinone core linked via an acetamide group to a 4-methylindole ethyl moiety. Benzotriazinone derivatives are pharmacologically significant due to their diverse biological activities, including enzyme inhibition and anticancer properties . Notably, this compound has been listed by the World Health Organization (WHO) under Recommended International Nonproprietary Names (INN), indicating its therapeutic relevance .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(4-methylindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C20H19N5O2/c1-14-5-4-8-18-15(14)9-11-24(18)12-10-21-19(26)13-25-20(27)16-6-2-3-7-17(16)22-23-25/h2-9,11H,10,12-13H2,1H3,(H,21,26)

InChI Key

KWLWOIKZHJRVTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Acetamide Derivatives

Several indole-acetamide analogs (e.g., compounds 10j–10m from ) share structural motifs with the target compound. These derivatives feature a 1H-indole-3-yl core linked to substituted aryl groups via acetamide, but differ in their N-substituents (e.g., 4-chlorobenzoyl, naphthyl, nitrophenyl). Key comparisons include:

Property Target Compound Compound 10j Compound 10k
Core Structure Benzotriazinone + 4-methylindole ethyl 1H-Indole-3-yl + 4-chlorobenzoyl 1H-Indole-3-yl + naphthyl
Substituents 4-Methylindole, benzotriazinone 3-Chloro-4-fluorophenyl Naphthalen-1-yl
Melting Point Not reported 192–194°C 175–176°C
Synthetic Yield Not reported 8% 6%

Quinazolinone Acetamide Derivatives

Quinazolinone-based analogs (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) are structurally related but replace benzotriazinone with a quinazolinone ring. These compounds exhibit potent inhibition of enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis therapy .

Property Target Compound Quinazolinone Analog
Core Structure Benzotriazinone Quinazolinone
Biological Target Not explicitly reported InhA (Mycobacterium tuberculosis)
Key Substituents 4-Methylindole ethyl Phenyl, 6-chloro-2-methylquinazolinone

Sulfonamide-Linked Indole Acetamides

Compounds such as 31 and 36–37 (–7) incorporate sulfonamide groups instead of benzotriazinone. These analogs, derived from indomethacin, target cyclooxygenase (COX) enzymes but show lower synthetic yields (41–43%) .

Property Target Compound Sulfonamide Analog (31)
Linker Group Acetamide Sulfonamide
Substituents Benzotriazinone, 4-methylindole Trifluoromethylphenyl
Synthetic Yield Not reported 43%
  • Functional Differences: The sulfonamide group’s strong electron-withdrawing nature may reduce metabolic stability compared to the acetamide-benzotriazinone system, which could offer improved pharmacokinetics .

Oxadiazole-Containing Indole Acetamides

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replace benzotriazinone with oxadiazole, a heterocycle known for antioxidant activity. These compounds demonstrate moderate-to-high intestinal absorption and blood-brain barrier (BBB) permeability in silico .

Property Target Compound Oxadiazole Analog
Heterocycle Benzotriazinone 1,3,4-Oxadiazole
Bioactivity Not reported Antioxidant (DPPH assay)
Predicted BBB Permeability Not reported High
  • Therapeutic Potential: The target compound’s benzotriazinone group may offer unique redox properties compared to oxadiazoles, which are prone to metabolic oxidation .

Biological Activity

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C_{19}H_{20}N_{4}O_{2}
Molecular Weight: 336.39 g/mol
IUPAC Name: this compound
SMILES Notation: CN1C=CC=C1C(=O)NCCN2C=CC(=C2)C(=O)N3C=CC=C3N=N3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the indole derivative through Fischer indole synthesis, followed by the introduction of the benzotriazine moiety via cyclization reactions. The final product is obtained through acylation reactions using acetic anhydride or similar reagents.

Antimicrobial Activity

Research has indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)MBC (µg/mL)Target Organisms
Compound A0.56–12.502.08–16.67Bacillus cereus, S. aureus
Compound B1.993.98L. monocytogenes
N-[2-(4-methyl... ]TBDTBDTBD

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. It has been found to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that derivatives of benzotriazine exhibited IC50 values in the micromolar range against breast cancer cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • DNA Intercalation: The benzotriazine moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The indole component can inhibit key enzymes involved in cancer progression and microbial resistance.
  • Signal Pathway Modulation: The compound may modulate signaling pathways related to apoptosis and inflammation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several indole derivatives against common pathogens responsible for nosocomial infections. The results indicated that N-[2-(4-methyl... ] demonstrated superior activity compared to standard antibiotics.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines showed that treatment with N-[2-(4-methyl... ] resulted in significant inhibition of cell growth and induced apoptosis markers after 48 hours of exposure.

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